

Anti-HIV Activity of Rotenoids from *Mirabilis jalapa*: A Technical Guide

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Compound of Interest

Compound Name: *Mirabijalone D*

Cat. No.: B130547

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Introduction

Mirabilis jalapa, commonly known as the four o'clock flower, has been a subject of interest in traditional medicine for its various therapeutic properties. Phytochemical investigations of this plant have revealed the presence of a diverse range of secondary metabolites, including a class of compounds known as rotenoids. Several studies have suggested that rotenoids isolated from the roots of *Mirabilis jalapa* possess potent inhibitory activity against the human immunodeficiency virus type 1 (HIV-1), primarily by targeting the viral enzyme reverse transcriptase. This technical guide provides a comprehensive overview of the anti-HIV activity of these rotenoids, summarizing the available data, detailing relevant experimental protocols, and visualizing key processes.

Data Presentation

While several rotenoids have been isolated from *Mirabilis jalapa* and are reported to be potent inhibitors of HIV-1 reverse transcriptase, specific quantitative data such as IC₅₀ and EC₅₀ values for these rotenoids are not readily available in the reviewed scientific literature. However, a compound isolated alongside these rotenoids has shown measurable activity.

Compound	Source	Target	Activity
1,2,3,4-tetrahydro-1-methylisoquinoline-7,8-diol	Roots of M. jalapa	HIV-1 Reverse Transcriptase	48% inhibition at 210 µg/ml[1][2]
Mirabijalone A	Roots of M. jalapa	HIV-1 Reverse Transcriptase	Potent inhibitor (quantitative data not available)
Mirabijalone B	Roots of M. jalapa	HIV-1 Reverse Transcriptase	Potent inhibitor (quantitative data not available)
Mirabijalone C	Roots of M. jalapa	HIV-1 Reverse Transcriptase	Potent inhibitor (quantitative data not available)
Mirabijalone D	Roots of M. jalapa	HIV-1 Reverse Transcriptase	Potent inhibitor (quantitative data not available)
Boeravinone C	Roots of M. jalapa	HIV-1 Reverse Transcriptase	Potent inhibitor (quantitative data not available)
Boeravinone F	Roots of M. jalapa	HIV-1 Reverse Transcriptase	Potent inhibitor (quantitative data not available)
9-O-methyl-4-hydroxyboeravinone B	Roots of M. jalapa	HIV-1 Reverse Transcriptase	Potent inhibitor (quantitative data not available)

Experimental Protocols

Isolation of Rotenoids from *Mirabilis jalapa*

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques.

a. Plant Material and Extraction:

- Air-dried and powdered roots of *Mirabilis jalapa* are subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period.
- The solvent is then evaporated under reduced pressure to obtain a crude extract.

b. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- The fractions are concentrated, and the chloroform and ethyl acetate fractions, which are typically rich in rotenoids, are selected for further purification.

c. Chromatographic Separation:

- The selected fractions are subjected to column chromatography over silica gel.
- The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions with similar TLC profiles are pooled together.

d. Purification:

- The pooled fractions are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure rotenoids (Mirabijalones A-D, Boeravinone C, Boeravinone F, etc.).
- The structures of the isolated compounds are then elucidated using spectroscopic methods like NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a representative protocol for a non-radioactive HIV-1 RT inhibition assay.

a. Principle: This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 reverse transcriptase. The enzyme synthesizes a DNA strand using a poly(A) template and an oligo(dT) primer, and the newly synthesized DNA is quantified.

b. Materials:

- Recombinant HIV-1 Reverse Transcriptase
- Reaction Buffer (e.g., Tris-HCl, KCl, MgCl₂)
- Poly(A) template and Oligo(dT) primer
- Biotin-dUTP and dNTP mix
- Streptavidin-coated microplates
- Peroxidase-labeled anti-digoxigenin antibody
- Substrate solution (e.g., TMB)
- Stop solution (e.g., H₂SO₄)
- Test compounds (rotenoids) and control inhibitors (e.g., Nevirapine)

c. Procedure:

- Prepare serial dilutions of the test compounds and controls.
- In a microplate, add the reaction buffer, template/primer, dNTP mix, and biotin-dUTP.
- Add the test compounds or controls to the respective wells.
- Initiate the reaction by adding the HIV-1 RT enzyme.
- Incubate the plate at 37°C for a specified time (e.g., 1 hour).
- Stop the reaction and transfer the contents to a streptavidin-coated microplate.
- Incubate to allow the biotinylated DNA to bind to the streptavidin.

- Wash the plate to remove unbound components.
- Add the peroxidase-labeled anti-digoxigenin antibody and incubate.
- Wash the plate again.
- Add the substrate solution and incubate until color develops.
- Add the stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).
- Calculate the percentage of inhibition and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the toxicity of the compounds on host cells.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

b. Materials:

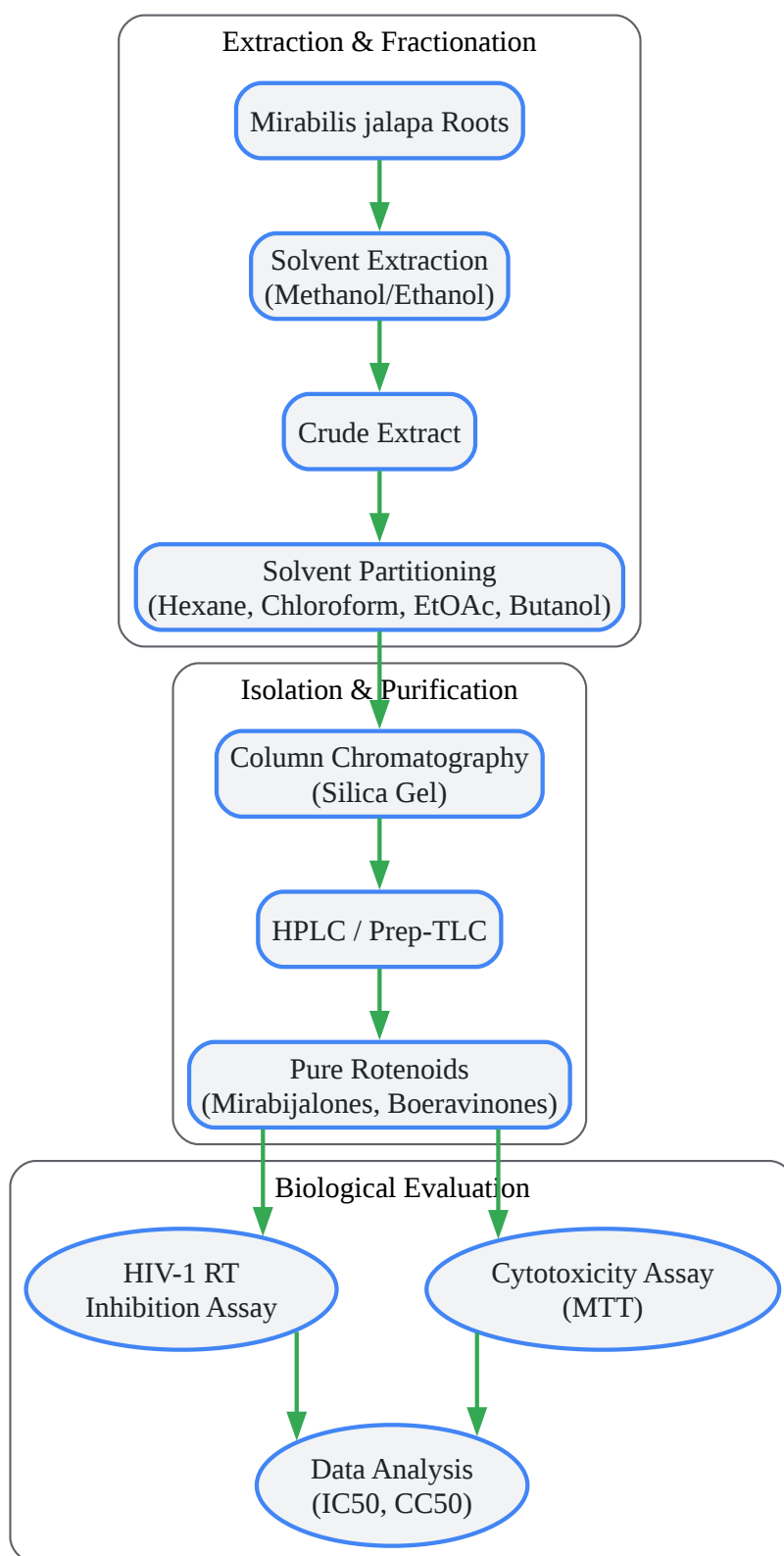
- Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)
- Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
- MTT solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Test compounds (rotenoids)

c. Procedure:

- Seed the cells in a 96-well plate at a specific density and incubate overnight.
- Prepare serial dilutions of the test compounds.

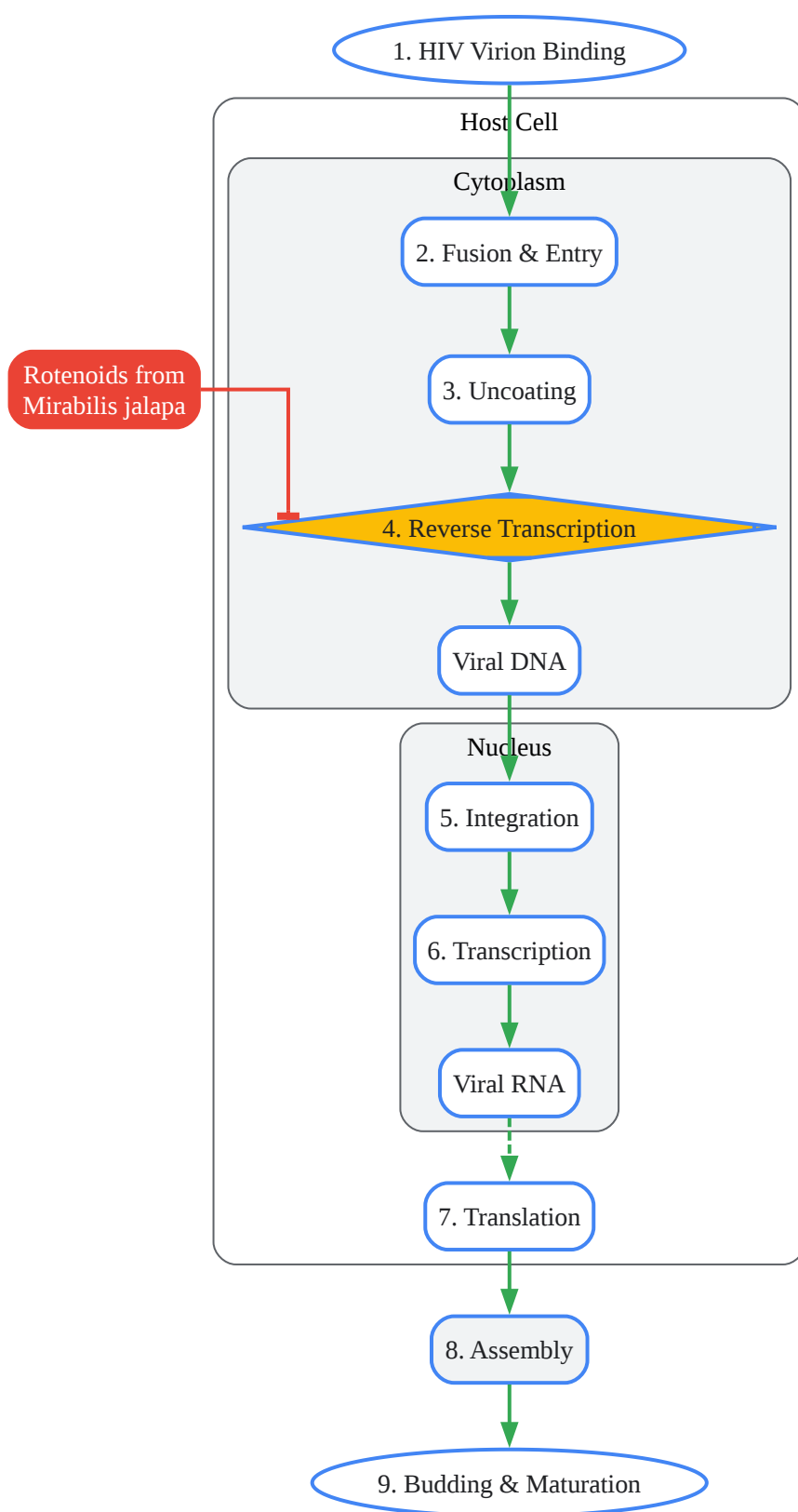
- Add the test compounds to the cells and incubate for a period that mimics the antiviral assay (e.g., 48-72 hours).
- Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm).
- Calculate the percentage of cell viability and the CC50 value (the concentration of the compound that reduces cell viability by 50%).

Mandatory Visualizations



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Caption: Workflow for the isolation and anti-HIV evaluation of rotenoids from Mirabilis jalapa.



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Caption: The HIV-1 replication cycle and the target of rotenoids from *Mirabilis jalapa*.

Conclusion

The rotenoids isolated from *Mirabilis jalapa* represent a promising class of natural compounds with potential anti-HIV activity. The primary mechanism of action appears to be the inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. While qualitative reports suggest potent activity, a notable gap exists in the literature regarding specific quantitative data (IC₅₀ and EC₅₀ values) for these compounds. Further research is warranted to quantify the anti-HIV efficacy and cytotoxicity of mirabijalones and boeravinones to fully assess their therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such investigations and contribute to the development of novel antiretroviral agents from natural sources.

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